3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole
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Overview
Description
3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significance in various sectors of the chemical industry, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block, which undergoes a [3+2] cycloaddition with terminal alkynes to form the pyrazole ring . Another method includes the silver-catalyzed reaction using N′-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate as precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysts, such as silver or copper, and photoredox reactions are common in industrial settings to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as alkylation with alkyl iodides in DMF to form N-alkyl pyrazoles.
Common Reagents and Conditions
Oxidation: Alkaline KMnO4
Reduction: Various reducing agents
Substitution: Alkyl iodides in DMF
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, reduced pyrazole derivatives, and N-alkyl pyrazoles .
Scientific Research Applications
3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in various biological processes . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyrazole: A simpler pyrazole derivative with similar chemical properties.
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Another trifluoromethyl-substituted pyrazole with distinct biological activities.
Trifluoromethylpyrrolopyrazole: A related compound with a pyrrole ring fused to the pyrazole.
Uniqueness
3-(Trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[C]pyrazole is unique due to its hexahydrocyclohepta ring structure, which imparts distinct chemical and biological properties compared to other pyrazole derivatives. The presence of the trifluoromethyl group further enhances its stability and activity .
Properties
Molecular Formula |
C9H11F3N2 |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)8-6-4-2-1-3-5-7(6)13-14-8/h1-5H2,(H,13,14) |
InChI Key |
XONUBZWQQJHBTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(F)(F)F |
Origin of Product |
United States |
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